

melting point and boiling point of 2,4,6-trimethylbenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4,6-Trimethylbenzyl alcohol*

Cat. No.: *B1581423*

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **2,4,6-**

Trimethylbenzyl Alcohol: Melting and Boiling Points

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of **2,4,6-trimethylbenzyl alcohol**, a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these fundamental physical properties, outlines detailed experimental protocols for their accurate determination, and discusses their critical relevance in the context of pharmaceutical sciences. By integrating theoretical principles with practical methodologies and highlighting the impact of molecular structure and purity, this guide serves as an essential resource for the characterization of this and similar compounds.

Introduction to 2,4,6-Trimethylbenzyl Alcohol

2,4,6-Trimethylbenzyl alcohol, also known as mesityl alcohol, is an aromatic alcohol with the chemical formula C₁₀H₁₄O^{[1][2]}. Its structure features a hydroxymethyl group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This compound and its derivatives are of significant interest in organic synthesis and medicinal chemistry. For instance, 2,4,6-trimethylbenzyl esters have been utilized as carboxyl-protecting groups in peptide synthesis^[3]. The physicochemical properties of **2,4,6-trimethylbenzyl alcohol** are crucial for its synthesis, purification, and application in the development of pharmaceutical intermediates^{[4][5]}.

Table 1: Physicochemical Properties of **2,4,6-Trimethylbenzyl Alcohol**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O	[1] [2]
Molecular Weight	150.22 g/mol	[2]
Melting Point	87-89 °C	
Boiling Point	140-141 °C at 15 mmHg	
Appearance	White to light yellow crystalline powder	[1]

Theoretical Framework of Phase Transitions

The melting and boiling points are fundamental physical constants that provide insights into the identity, purity, and intermolecular forces of a substance.

Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The key factors influencing the melting point include:

- **Intermolecular Forces:** Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point. **2,4,6-Trimethylbenzyl alcohol** can form hydrogen bonds due to its hydroxyl group.
- **Molecular Symmetry:** Molecules with a high degree of symmetry pack more efficiently into a crystal lattice, leading to a more stable solid state and a higher melting point.
- **Purity:** Impurities disrupt the crystal lattice, weakening the intermolecular forces and typically causing a depression and broadening of the melting point range. This phenomenon is invaluable for assessing the purity of a crystalline compound.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Factors affecting the boiling point include:

- **Intermolecular Forces:** As with the melting point, stronger intermolecular forces lead to a higher boiling point.
- **Molecular Weight:** In a homologous series, the boiling point generally increases with molecular weight due to increased van der Waals forces.
- **Pressure:** The boiling point is dependent on the external pressure. A lower external pressure results in a lower boiling point. Therefore, boiling points measured at pressures other than atmospheric pressure must be reported with the corresponding pressure.

Synthesis, Purification, and the Impact of Impurities

The purity of **2,4,6-trimethylbenzyl alcohol** is paramount for its reliable use in further synthetic steps. Understanding its synthesis and purification is key to controlling its quality.

Synthesis of 2,4,6-Trimethylbenzyl Alcohol

A common synthetic route to **2,4,6-trimethylbenzyl alcohol** involves the reduction of 2,4,6-trimethylbenzaldehyde. Another viable method is the Grignard reaction, where a Grignard reagent reacts with formaldehyde[6]. A plausible synthesis is the reaction of a Grignard reagent prepared from 2,4,6-trimethylbromobenzene with formaldehyde.

Potential impurities from such syntheses could include:

- Unreacted 2,4,6-trimethylbenzaldehyde or 2,4,6-trimethylbromobenzene.
- Byproducts from the Grignard reaction.
- Residual solvents used in the reaction and workup.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids like **2,4,6-trimethylbenzyl alcohol**[7][8][9][10][11]. The process relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

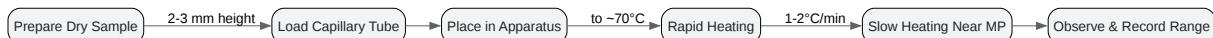
Detailed Protocol for Recrystallization:

- Solvent Selection: Choose a solvent in which **2,4,6-trimethylbenzyl alcohol** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents could include a mixture of ethanol and water or hexane and ethyl acetate.
- Dissolution: Place the crude **2,4,6-trimethylbenzyl alcohol** in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities from the mother liquor.
- Drying: Dry the crystals thoroughly to remove any residual solvent.

Impact of Impurities

The presence of impurities will typically lead to a lower and broader melting point range. For instance, if unreacted 2,4,6-trimethylbenzaldehyde remains, it will disrupt the crystal lattice of the alcohol, resulting in a depressed melting point. The boiling point can also be affected by non-volatile impurities, which can elevate the boiling point.

Experimental Determination Protocols


Accurate determination of the melting and boiling points is crucial for the characterization of **2,4,6-trimethylbenzyl alcohol**.

Determination of Melting Point

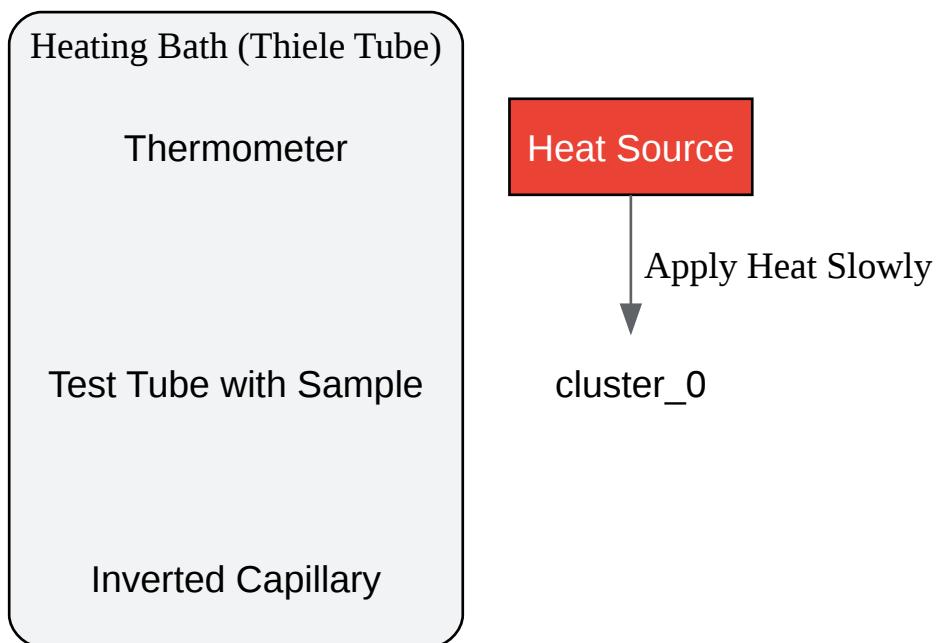
Modern melting point apparatuses offer a precise and efficient method for this determination.

Step-by-Step Protocol:

- Sample Preparation: Finely powder a small amount of the dry, purified **2,4,6-trimethylbenzyl alcohol**.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
- Heating: Set the apparatus to heat at a rapid rate to a temperature about 15-20 °C below the expected melting point (around 87-89 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting). This range is the melting point. A pure sample should exhibit a sharp melting range of 1-2 °C.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.


Determination of Boiling Point (Microscale Method)

This method is ideal for determining the boiling point of small quantities of a liquid. Since **2,4,6-trimethylbenzyl alcohol** is a solid at room temperature, it would first need to be melted. The reported boiling point is at reduced pressure, so this method would require a vacuum setup.

Step-by-Step Protocol (for a liquid at atmospheric pressure):

- Apparatus Assembly: Attach a small test tube containing a few drops of the liquid to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

- Capillary Inversion: Place a small, sealed-end capillary tube, open end down, into the test tube.
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
- Observation: Heat the bath slowly. As the liquid nears its boiling point, a stream of bubbles will emerge from the inverted capillary.
- Recording: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube upon cooling.

[Click to download full resolution via product page](#)

Caption: Microscale Boiling Point Determination Setup.

Relevance in Drug Development

The physicochemical properties of a compound are critical in drug discovery and development[5][12].

- Purity and Quality Control: The melting point is a quick and reliable indicator of the purity of a solid compound. In pharmaceutical manufacturing, a sharp and correct melting point is a key quality control parameter for intermediates like **2,4,6-trimethylbenzyl alcohol**.
- Synthesis and Process Development: The boiling point is crucial for purification by distillation, especially under reduced pressure for high-boiling compounds. Knowing the boiling point helps in designing efficient and safe manufacturing processes.
- Formulation and Stability: The physical state (solid or liquid) of a compound at ambient temperatures, determined by its melting point, influences its formulation into a drug product. The stability of the compound can also be related to its physical properties.
- Role as a Pharmaceutical Intermediate: **2,4,6-Trimethylbenzyl alcohol** can be a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its purity, as verified by its melting point, directly impacts the purity and yield of the final API. Its use in forming protecting groups for peptide synthesis demonstrates its utility in creating complex biomolecules[3][13][14][15].

Conclusion

The melting and boiling points of **2,4,6-trimethylbenzyl alcohol** are fundamental physicochemical properties that are indispensable for its identification, purity assessment, and effective utilization in research and drug development. A thorough understanding of the theoretical principles governing these properties, coupled with the application of precise experimental techniques, ensures the quality and reliability of this important chemical intermediate. This guide provides the necessary framework for researchers and scientists to confidently characterize **2,4,6-trimethylbenzyl alcohol** and leverage its properties in the advancement of pharmaceutical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-Trimethylbenzyl alcohol | 4170-90-5 | FT34610 [biosynth.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Show how you would synthesize the following primary alcohol by ad... | Study Prep in Pearson+ [pearson.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. Home Page [chem.ualberta.ca]
- 11. rubingroup.org [rubingroup.org]
- 12. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 13. biosynth.com [biosynth.com]
- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. peptide.com [peptide.com]
- To cite this document: BenchChem. [melting point and boiling point of 2,4,6-trimethylbenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581423#melting-point-and-boiling-point-of-2-4-6-trimethylbenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com